molecular formula C17H22N2O3 B602277 Doxylamine Di-N-Oxide CAS No. 105176-70-3

Doxylamine Di-N-Oxide

Katalognummer: B602277
CAS-Nummer: 105176-70-3
Molekulargewicht: 302.37
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Doxylamine Di-N-Oxide involves several steps. One common method includes the reaction of a Grignard reagent generated from iodobenzene and magnesium with 2-acetylpyridine to produce 2-pyridyl phenyl methyl alcohol. This intermediate then reacts with sodium amide and 2-dimethylamino chloroethane sequentially . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Analyse Chemischer Reaktionen

Doxylamine Di-N-Oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Sedative and Antihistaminic Effects

Doxylamine Di-N-Oxide retains the sedative properties of its parent compound. It acts as an antagonist at the histamine H1 receptor, which is responsible for its effectiveness in treating insomnia and allergy symptoms. A systematic review indicated that doxylamine has a moderate effect size for insomnia treatment, with a standardized mean difference of 0.47 compared to placebo after four weeks . The typical dosage for sleep-related issues ranges from 5 to 50 mg, with 25 mg being the most common .

1.2 Pharmacokinetics

The pharmacokinetic profile of doxylamine indicates a bioavailability of approximately 24.7% when administered orally and 70.8% intranasally . Its metabolism predominantly occurs in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites, including N-doxylamine-oxide .

Toxicological Studies

2.1 Hair Analysis and Forensic Implications

A recent study investigated the incorporation of doxylamine and N-doxylamine-oxide into human hair, revealing significant insights into drug metabolism and forensic applications. The research involved three subjects with varying dosages and hair treatments, demonstrating how oxidative hair dying influenced drug concentrations . The findings suggested that hair analysis could be pivotal in forensic toxicology for interpreting drug use and exposure history.

Table 1: Concentrations of Doxylamine and N-Doxylamine-Oxide in Hair Samples

SubjectDoxylamine (pg/mg)N-Doxylamine-Oxide (pg/mg)
Subject 1182516
Subject 2182<LOQ
Subject 3 (after dyeing)367 (1st cm)22 (1st cm)
664 (2nd cm)37 (2nd cm)
108 (3rd cm)13 (3rd cm)
13 (4th cm)7 (4th cm)

2.2 Long-Term Exposure Studies

Animal studies have indicated potential carcinogenic effects associated with long-term exposure to doxylamine succinate, which may also apply to its oxide form. In rats fed high doses over extended periods, there was an increase in liver tumors, suggesting a need for caution regarding prolonged use . These findings necessitate further investigation into the safety profile of this compound.

Clinical Applications

3.1 Use in Combination Therapies

Doxylamine is often used in combination with pyridoxine for treating morning sickness in pregnant women. This combination has been reintroduced under the brand name Diclegis after previous concerns regarding safety were addressed through extensive studies showing no significant teratogenic effects .

3.2 Potential for New Formulations

Research into new formulations of this compound suggests potential improvements in drug release profiles that could enhance therapeutic efficacy while minimizing side effects . These formulations could lead to better management strategies for conditions like insomnia or allergic reactions.

Biologische Aktivität

Doxylamine Di-N-Oxide, a derivative of doxylamine, exhibits a range of biological activities and pharmacological properties. This article provides an extensive overview of its biological activity, including its pharmacodynamics, potential therapeutic uses, and associated risks.

This compound is chemically classified as a member of the ethanolamine class of antihistamines. Its structure includes the N-oxide functional group, which is crucial for its biological activity. The molecular formula is C17H22N2O3C_{17}H_{22}N_{2}O_{3} with a molecular weight of 302.37 g/mol .

This compound primarily acts as an antagonist at the histamine H1 receptors, similar to its parent compound, doxylamine. This action contributes to its sedative and antihistaminic effects. Additionally, the N-oxide group enhances water solubility and may alter membrane permeability, influencing its pharmacokinetics and bioavailability .

Sedation and Sleep Induction

This compound has been studied for its sedative properties , making it useful in treating insomnia. A systematic review indicated that doxylamine has a moderate effect size against placebo for sleep induction . Typical dosages range from 5 to 50 mg, with 25 mg being common for sleep aid purposes.

Anticholinergic Effects

As a potent anticholinergic agent, doxylamine can cause side effects such as dry mouth, constipation, and urinary retention. These effects are consistent with other first-generation antihistamines . Long-term use may increase the risk of cognitive decline in older adults due to anticholinergic burden .

Toxicity and Overdose

This compound can exhibit significant toxicity in cases of overdose. Symptoms may include severe drowsiness, hallucinations, seizures, and potentially fatal outcomes such as cardiopulmonary arrest. The median lethal dose (LD50) is estimated between 50-500 mg/kg in humans .

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of N-oxides, including this compound. Research indicates that compounds with N-oxide functionalities can exhibit protective effects against neuronal injury in models of ischemia . This suggests potential applications in treating neurodegenerative disorders.

Carcinogenicity Studies

Animal studies have raised concerns regarding the carcinogenic potential of doxylamine derivatives. Research has shown positive results for liver and thyroid cancers in rodent models; however, human data remain limited . The International Agency for Research on Cancer has classified doxylamine as "not classifiable" regarding human carcinogenicity.

Comparative Biological Activity Table

Property This compound Doxylamine
Histamine H1 Antagonism YesYes
Sedative Effect ModerateModerate
Anticholinergic Activity HighHigh
Neuroprotective Potential YesLimited
Carcinogenicity Risk UncertainPossible

Eigenschaften

IUPAC Name

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBZZLLRVCOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105176-70-3
Record name Doxylamine dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXYLAMINE DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.